![molecular formula C10H20F2N2O2 B13570921 tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B13570921.png)
tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its specific reactivity and stability.
Preparation Methods
The synthesis of tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate involves several steps. The synthetic route typically includes the reaction of tert-butyl carbamate with 2,2-difluoro-3-(methylamino)propyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-ButylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis of this compound can be achieved using acidic or basic conditions, leading to the formation of corresponding carbamic acid derivatives
Scientific Research Applications
tert-ButylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties
Mechanism of Action
The mechanism of action of tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key biomolecules .
Comparison with Similar Compounds
tert-ButylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate can be compared with similar compounds such as:
tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate: This compound has a similar structure but differs in the presence of a hydroxy group instead of a methylamino group.
tert-Butyl (2,2-difluoro-3-aminopropyl)carbamate: This compound has an amino group instead of a methylamino group, leading to different reactivity and properties.
tert-Butyl (2,2-difluoro-3-methylpropyl)carbamate: This compound has a methyl group instead of a methylamino group, resulting in distinct chemical behavior
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
Molecular Formula |
C10H20F2N2O2 |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
tert-butyl N-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate |
InChI |
InChI=1S/C10H20F2N2O2/c1-9(2,3)16-8(15)14(5)7-10(11,12)6-13-4/h13H,6-7H2,1-5H3 |
InChI Key |
WOTXUMYBYAZMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CNC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


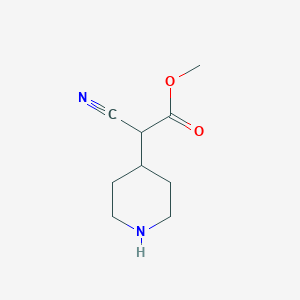
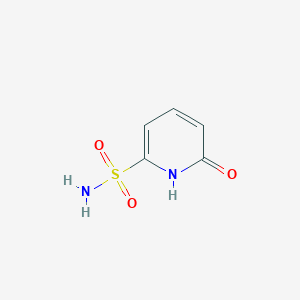
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13570869.png)
![4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine](/img/structure/B13570870.png)
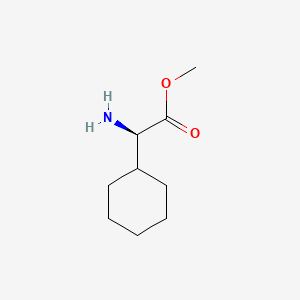
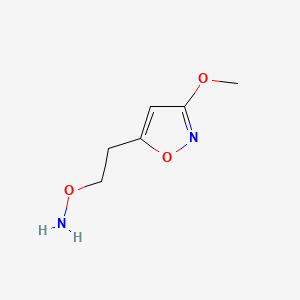
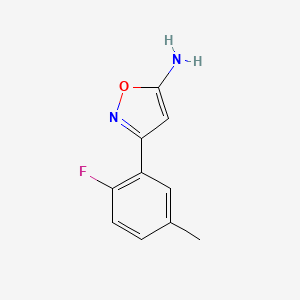


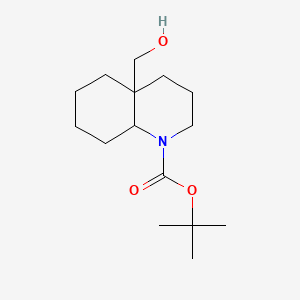
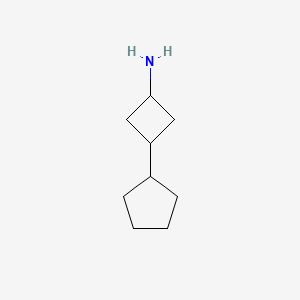
![1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13570925.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
